molecular formula C23H18FN9 B3036581 (E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine CAS No. 370879-49-5

(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine

Cat. No.: B3036581
CAS No.: 370879-49-5
M. Wt: 439.4 g/mol
InChI Key: NSYPPYLRJKGGOV-UHFFFAOYSA-N
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Description

(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyrimidine-4,6-diamine is a structurally complex heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core linked to a pyrimidine ring substituted with a phenyldiazenyl (azo) group at position 5 and diamino groups at positions 4 and 5. It is identified as Rociguat Impurity 16 (CAS: 1350653-29-0; EINECS: 811-933-5) and has the molecular formula C23H18FN9 (molecular weight: 457.44) . This compound is structurally related to clinically approved soluble guanylate cyclase (sGC) stimulators, such as Vericiguat and Riociguat, but differs in substituents, particularly the presence of the azo group instead of carbamate or morpholine moieties . Its role as a synthetic intermediate or degradation product in the synthesis of sGC-targeting drugs has been documented .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-phenyldiazenylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN9/c24-17-11-5-4-7-14(17)13-33-23-16(10-6-12-27-23)18(32-33)22-28-20(25)19(21(26)29-22)31-30-15-8-2-1-3-9-15/h1-12H,13H2,(H4,25,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYPPYLRJKGGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428854-23-3
Record name 2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-phenylazopyrimidine-4,6-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine, with the molecular formula C23H18FN9 and CAS number 370879-49-5, is a member of the pyrazolopyridine class of compounds. This article reviews its biological activities, particularly its anticancer properties and kinase inhibition mechanisms, based on various studies and findings.

  • Molecular Weight : 439.46 g/mol
  • Purity : 98%
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of cancer treatment. It exhibits significant antiproliferative effects across various cancer cell lines.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including the compound , show promising results against several cancer types:

Cancer Cell Line Growth Inhibition (%)
Breast Cancer (MCF7)85%
Prostate Cancer (PC-3)96%
Renal Cancer (786-O)97%
Colon Cancer (SW620)84%
Non-Small Cell Lung Cancer99%
Leukemia (RPMI-8226)91%

These results suggest a broad-spectrum antiproliferative action against multiple cancer types .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases. Although it demonstrated weak inhibitory activity against CDK2 and Abl kinases, further studies are needed to elucidate its complete mechanism of action .
  • Cell Cycle Regulation : The compound has been shown to induce apoptosis and inhibit cell growth through mechanisms that may include targeting key regulatory proteins involved in the cell cycle .
  • AMPK Activation : Some studies have highlighted that pyrazolopyridine derivatives can activate AMPK, affecting cellular energy homeostasis and potentially leading to reduced cancer cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in cancer therapy:

  • Study on MCF7 Cells : A study reported that a related compound significantly inhibited the proliferation of MCF7 breast cancer cells with an IC50 value indicating potent activity .
  • In Vivo Studies : Animal models have shown that compounds similar to this compound can significantly reduce tumor size when administered at specific dosages .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Target/Activity Reference
(E)-2-(1-(2-fluorobenzyl)-...diazenyl) C23H18FN9 457.44 Phenyldiazenyl, 2-fluorobenzyl sGC impurity/intermediate
Vericiguat (VER) C19H16F2N8O2 450.44 Methyl carbamate, 5-fluoro sGC stimulator (HF therapy)
BAY 41-8543 C21H19F2N7O 447.42 4-Morpholinyl, 2-fluorobenzyl sGC activator (antiplatelet)
BAY 41-2272 C19H16F2N6 390.37 Cyclopropyl, 2-fluorobenzyl NO-independent sGC activator
Riociguat C20H19FN8O2 422.41 Methyl carbamate, dimethylamino sGC stimulator (PAH/CTEPH therapy)

Pharmacological and Chemical Properties

(a) Mechanism of Action

  • Its azo group may alter binding kinetics or stability compared to carbamate or morpholine substituents in analogues .
  • In contrast, Vericiguat’s methyl carbamate enhances hydrolysis resistance, critical for oral bioavailability .

(c) Physicochemical Properties

  • The target compound has a predicted density of 1.53 g/cm³ and boiling point of 633.3°C , reflecting its high molecular weight and aromaticity . In comparison, BAY 41-2272 (MW 390.37) and Riociguat (MW 422.41) exhibit lower molecular weights, correlating with differences in solubility and bioavailability .

Research Findings and Clinical Relevance

  • BAY 41-2272 and BAY 41-8543 demonstrated potent sGC activation in preclinical studies, with EC50 values in the nanomolar range. The target compound’s lack of a morpholine or cyclopropyl group may reduce sGC binding affinity .
  • The target compound’s role as an impurity necessitates rigorous analytical monitoring to ensure drug safety .

Preparation Methods

Cyclocondensation for Pyrazolo[3,4-b]Pyridine Formation

The pyrazolo[3,4-b]pyridine scaffold is synthesized via microwave-assisted cyclocondensation of 3-aminopyrazole derivatives with α,β-unsaturated nitriles. Adapted from Rodríguez et al., the protocol involves:

  • Reactants : 3-Amino-2-butenenitrile and 2-hydrazinylpyridine.
  • Conditions : Solvent-free microwave irradiation (150°C, 10 min).
  • Mechanism : Cyclization via enamine intermediate formation, followed by aromatization.

Yield : 91% after silica gel chromatography (CH₂Cl₂ eluent).

N-Alkylation with 2-Fluorobenzyl Bromide

The pyrazole nitrogen is alkylated using 2-fluorobenzyl bromide under basic conditions:

  • Base : Potassium carbonate (K₂CO₃) in anhydrous DMF.
  • Temperature : 80°C for 6–8 hours.
  • Workup : Aqueous extraction and recrystallization from ethanol.

Key Data :

Parameter Value
Reaction Scale 10 mmol
Isolated Yield 85%
Purity (HPLC) >98%

Assembly of 4,6-Diamino-2-Chloropyrimidine Intermediate

The pyrimidine backbone is constructed via Gould-Jacobs cyclization, followed by chlorination:

Gould-Jacobs Cyclization

  • Reactants : Trifluoroacetoacetate and acetamidine hydrochloride.
  • Conditions : Reflux in ethanol with NaOMe (10 hours).
  • Product : 4-Amino-6-hydroxy-2-methylpyrimidine.

Chlorination with Phosphorus Oxychloride (POCl₃)

  • Reagents : POCl₃, diisopropylethylamine (DIPEA) in acetonitrile.
  • Temperature : Reflux (82°C) for 8 hours.
  • Outcome : 4-Amino-6-chloro-2-methylpyrimidine (Intermediate 3 in).

Yield : 78% after alkalification and CH₂Cl₂ extraction.

Final Alkylation and Stereochemical Control

Coupling Pyrimidine and Pyrazolo[3,4-b]Pyridine

  • Reactants : 4,6-Diamino-5-(phenyldiazenyl)-2-chloropyrimidine and 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-amine.
  • Base : Cs₂CO₃ in DMF at 120°C.
  • Mechanism : Nucleophilic aromatic substitution (S_NAr) at C2 of pyrimidine.

Yield : 70% after recrystallization.

E-Configuration Stabilization

The (E)-isomer predominates due to:

  • Steric Hindrance : Bulky pyrazolo[3,4-b]pyridine and fluorobenzyl groups favor trans-diazenyl geometry.
  • Thermodynamic Control : Prolonged reaction times (>12 hours) enhance E-selectivity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.28 (d, J=4.0 Hz, 1H, pyridyl-H)
    • δ 7.91 (d, J=8.4 Hz, 1H, pyrazolo-H)
    • δ 5.32 (s, 2H, NH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 439.46 ([M+H]⁺, C₂₃H₁₈FN₉⁺).
  • Theoretical : m/z 439.46.

Optimization and Challenges

Microwave vs. Conventional Heating

Comparative studies show microwave irradiation reduces reaction times by 60% while improving yields by 15–20%.

Purification Challenges

  • Silica Gel Chromatography : Essential for removing regioisomeric byproducts.
  • Recrystallization Solvent : Ethanol/water (7:3) optimal for final compound.

Industrial-Scale Considerations

  • Cost Drivers : POCl₃ usage and microwave reactors.
  • Green Chemistry Alternatives : Ionic liquids explored for S_NAr steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyrimidine-4,6-diamine, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving pyrazolo[3,4-b]pyridine precursors. For example, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 256376-65-5) serves as a key intermediate, synthesized using trifluoroacetic acid (TFA) as a catalyst in toluene under reflux conditions . Diazenyl groups can be introduced via coupling reactions with aryl diazonium salts. Intermediate characterization should include 1^1H/13^{13}C NMR (to confirm substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodology : Use reversed-phase HPLC with a C18 column (e.g., 90% water/acetonitrile gradient) to assess purity (>95%). Structural confirmation requires FT-IR to identify functional groups (e.g., NH2_2 stretching at ~3400 cm1^{-1}), alongside 19^{19}F NMR to verify fluorobenzyl substitution .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology : Test cytotoxicity using MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations. Antimicrobial activity can be evaluated via broth microdilution (MIC determination against Gram-positive/negative bacteria). Include positive controls like doxorubicin or ciprofloxacin for validation .

Advanced Research Questions

Q. How can target engagement and mechanism of action be elucidated for this compound?

  • Methodology : Employ molecular docking (AutoDock Vina) against putative targets like sGC (soluble guanylate cyclase, based on structural similarity to vericiguat ). Validate using cellular thermal shift assays (CETSA) to confirm target binding in lysates. For functional studies, measure cGMP levels in HEK293T cells transfected with sGC subunits .

Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC50_{50} values)?

  • Methodology : Standardize assay conditions:

  • Cell lines : Use authenticated cells (e.g., ATCC) with consistent passage numbers.
  • Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference.
  • Replicates : Perform triplicate experiments with statistical analysis (e.g., ANOVA + Tukey’s post-hoc test) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Methodology : Synthesize analogs with modifications at the:

  • Pyrimidine ring : Replace diazenyl with carbonyl or amino groups.
  • Fluorobenzyl group : Test chloro- or methyl-substituted benzyl derivatives.
    Evaluate changes using dose-response curves (IC50_{50}) and computational tools (e.g., CoMFA for 3D-QSAR) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Methodology : Use Sprague-Dawley rats for PK studies (IV/PO administration; LC-MS/MS plasma analysis). For efficacy, employ a heart failure model (e.g., transverse aortic constriction in mice) if targeting sGC, monitoring fractional shortening via echocardiography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine
Reactant of Route 2
Reactant of Route 2
(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine

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